5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Uniqueness
5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets compared to its analogs .
Properties
CAS No. |
375824-89-8 |
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Molecular Formula |
C9H15N3S |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
5,6,6-trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-9(2)4-6-7(5-12(9)3)13-8(10)11-6/h4-5H2,1-3H3,(H2,10,11) |
InChI Key |
FZZDBLACNPJFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1C)SC(=N2)N)C |
Origin of Product |
United States |
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